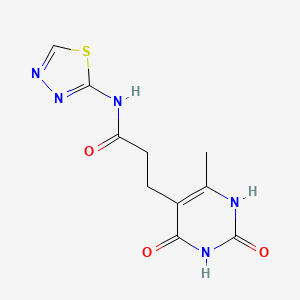
N-(2-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide is a chemical compound with the molecular formula C14H14N4O5. It is commonly referred to as NPA, and it has been extensively studied for its potential use in scientific research. NPA is a potent inhibitor of the enzyme nitroreductase, which is involved in the metabolism of various drugs and chemicals in the body.
Scientific Research Applications
NPA has been extensively studied for its potential use in scientific research. One of the most promising applications of NPA is in the development of new drugs for the treatment of cancer. Nitroreductase is overexpressed in many types of cancer cells, and NPA has been shown to selectively target these cells, leading to their destruction. Additionally, NPA has been used in the development of new imaging agents for the detection of cancer and other diseases.
Mechanism of Action
NPA works by inhibiting the enzyme nitroreductase, which is involved in the metabolism of various drugs and chemicals in the body. Nitroreductase is overexpressed in many types of cancer cells, and NPA has been shown to selectively target these cells, leading to their destruction.
Biochemical and Physiological Effects:
NPA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, NPA has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of NPA is its specificity for nitroreductase. This makes it a valuable tool for studying the role of this enzyme in various biological processes. However, NPA is also relatively toxic, which limits its use in certain experiments. Additionally, the synthesis of NPA can be challenging, which may limit its availability for some researchers.
Future Directions
There are many potential future directions for research on NPA. One area of interest is the development of new drugs based on the structure of NPA. Researchers are also interested in exploring the potential of NPA as a therapeutic agent for a variety of diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, there is ongoing research on the mechanism of action of NPA and its effects on various biological processes.
Synthesis Methods
NPA can be synthesized using a variety of methods, including the reaction of 2-nitroaniline with ethyl 2-oxo-2-(2-piperazinyl) acetate in the presence of a catalyst. The resulting product can then be purified using various techniques, such as recrystallization or chromatography.
properties
IUPAC Name |
N-(2-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c17-11(7-9-12(18)14-6-5-13-9)15-8-3-1-2-4-10(8)16(19)20/h1-4,9,13H,5-7H2,(H,14,18)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMIVXHBGSJVEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2558684.png)
![6-[4-(propan-2-yl)phenyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2558686.png)
![Ethyl (1R,3S,4S)-2-[4-(prop-2-enoylamino)benzoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2558688.png)

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2558691.png)
![1,7-dimethyl-3-(4-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2558692.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2558697.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2558699.png)




![4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole](/img/structure/B2558707.png)